2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with pyridin-3-ylacetamide under specific conditions to yield the final compound. The reaction conditions often include the use of solvents such as carbon disulfide and catalysts like anhydrous aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous bromination processes to ensure high selectivity and yield. The bromination reaction is carried out at low temperatures to minimize side reactions and improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 2-(4-methylphenoxy)-N-pyridin-3-ylacetamide.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide or amine groups. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyridinyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide include:
- 2-bromo-4-methylpropiophenone
- 2-bromo-4-methylphenol
- 2-bromo-4-methylphenoxyacetic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the bromine atom, methyl group, and pyridinylacetamide moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-4-5-13(12(15)7-10)19-9-14(18)17-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOTFLKJWHSFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CN=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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